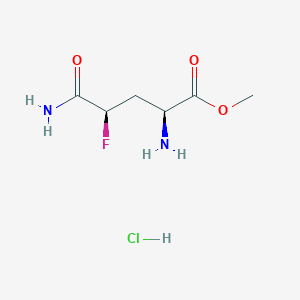

methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride

Description

Methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride is a fluorinated amino acid derivative with a stereochemically defined configuration. Its structure includes a methyl ester group, a carbamoyl substituent, and a fluorine atom at the 4-position of the butanoate backbone. The hydrochloride salt form enhances solubility in polar solvents, which is advantageous for pharmaceutical applications.

Properties

Molecular Formula |

C6H12ClFN2O3 |

|---|---|

Molecular Weight |

214.62 g/mol |

IUPAC Name |

methyl (2S,4R)-2,5-diamino-4-fluoro-5-oxopentanoate;hydrochloride |

InChI |

InChI=1S/C6H11FN2O3.ClH/c1-12-6(11)4(8)2-3(7)5(9)10;/h3-4H,2,8H2,1H3,(H2,9,10);1H/t3-,4+;/m1./s1 |

InChI Key |

OBVPVIAPIKEHKA-HJXLNUONSA-N |

Isomeric SMILES |

COC(=O)[C@H](C[C@H](C(=O)N)F)N.Cl |

Canonical SMILES |

COC(=O)C(CC(C(=O)N)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of the fluorine atom. One common method involves the use of protected amino acids as starting materials, followed by selective fluorination and subsequent deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbamoyl group can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorine Substitution

Fluorinated compounds are often designed to mimic natural substrates while improving metabolic stability or binding selectivity. Key comparisons include:

The methyl ester may serve as a prodrug feature, enhancing membrane permeability compared to carboxylic acid analogs.

Comparison with Hydrochloride Salts of Amino Acid Derivatives

Hydrochloride salts are common in pharmaceuticals to improve solubility. For example:

- (2S,3S,4R,5S)-3,4-Dihydroxy-5-Methyl-2-Nonyl-Pyrrolidine Hydrochloride (): Exhibits a complex hydrogen-bonding network involving chloride ions and hydroxyl/ammonium groups . Polar-nonpolar bilayer stacking in its crystal structure contrasts with the target compound’s likely simpler intermolecular interactions due to fewer hydroxyl groups.

- β-Lactam Antibiotics (e.g., ): Compounds like (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid feature bicyclic cores and carboxy groups . The target compound’s ester and carbamoyl groups may confer different solubility and degradation profiles compared to β-lactams’ fused-ring systems.

Functional Group Analysis

- Carbamoyl vs.

- Fluorine vs. Hydroxyl Groups : Fluorine’s electronegativity and small size may reduce metabolic oxidation compared to hydroxyl-containing analogs (e.g., ’s dihydroxy-pyrrolidine), which are prone to phase II conjugation .

Biological Activity

Methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride, a synthetic compound with a unique structure, has garnered attention in the field of medicinal chemistry due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Compound Overview

- Chemical Structure : The compound features a butanoic acid backbone, a carbamoyl group, and a fluorine atom at the 4-position. Its stereochemistry is characterized by the (2S,4R) configuration, which is crucial for its biological interactions.

- Molecular Formula : C6H12ClFN2O3

- CAS Number : 2613299-46-8

Methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride primarily acts as an agonist at specific glutamate receptors. Research indicates that it selectively activates kainate receptors while exhibiting reduced activity on N-methyl-D-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This selectivity suggests its potential role in modulating excitatory neurotransmission in the central nervous system (CNS) .

Receptor Interaction Studies

- Kainate Receptors : The compound induces desensitization in kainate receptors, which may be beneficial in conditions characterized by excessive excitatory signaling.

- AMPA Receptors : At higher concentrations, it can activate AMPA receptors, indicating a dose-dependent modulation of synaptic transmission .

Biological Activity and Therapeutic Potential

The biological activity of methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride has been evaluated in various studies:

- Neuropharmacological Studies : In vitro assays have demonstrated its ability to enhance synaptic plasticity and neuroprotection in models of neurodegeneration.

- Potential Applications : Given its receptor selectivity and modulatory effects on neurotransmission, this compound may serve as a therapeutic agent for conditions such as epilepsy, depression, and neurodegenerative diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride, a comparison with structurally related compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S)-2-amino-4-(carbamoylamino)butanoic acid | Contains an amino group and carbamoyl group | Lacks fluorine substitution |

| (2S,4S)-2-amino-4-methylbutanoic acid | Methyl group at position 4 | Different stereochemistry affects receptor binding |

| (2S)-2-amino-3-(fluoromethyl)propanoic acid | Fluorine substitution but different backbone | Propanoic acid vs butanoic acid |

The unique combination of fluorination and carbamoylation along with its specific stereochemistry contributes to the compound's selective receptor activity .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride:

- Tumor Imaging Agents : Similar compounds have been investigated as radiolabeled amino acids for tumor imaging. For instance, 18F-labeled derivatives have shown promise in targeting gliosarcoma cells through specific transport mechanisms .

- Neuroprotective Effects : In animal models of neurodegeneration, compounds with similar structures have demonstrated neuroprotective properties by modulating glutamate receptor activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.